molecular formula C19H23Cl2N5O2S B2491976 N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189489-53-9

N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2491976
CAS RN: 1189489-53-9
M. Wt: 456.39
InChI Key: GUVYHUIODFZJSF-UHFFFAOYSA-N
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Description

This compound is a part of the pyrazole and thiazole chemical families, known for their diverse biological activities. While specific information on this exact compound is limited, its class is often explored for potential pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves reactions like ANRORC rearrangement, as seen in the creation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides (Ledenyova et al., 2018).

Molecular Structure Analysis

For compounds in this family, molecular structure analysis often employs methods like X-ray analysis and AM1 molecular orbital method. For example, the structure of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was confirmed using X-ray analysis (Shim et al., 2002).

Chemical Reactions and Properties

Pyrazole and thiazole derivatives react under various conditions, producing compounds with potential anticancer properties, as observed in the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides (Horishny et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are typically determined through methods like X-ray diffraction. For example, the study by Prabhuswamy et al. (2016) on a related compound used single crystal X-ray diffraction studies for analysis (Prabhuswamy et al., 2016).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S.ClH/c1-2-25-15(6-7-21-25)18(26)24(9-8-23-10-12-27-13-11-23)19-22-17-14(20)4-3-5-16(17)28-19;/h3-7H,2,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYHUIODFZJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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